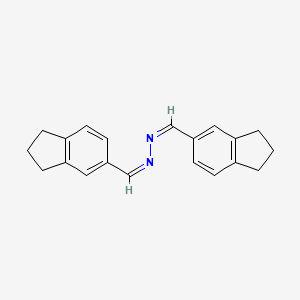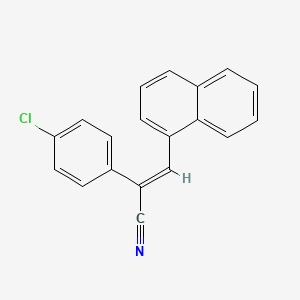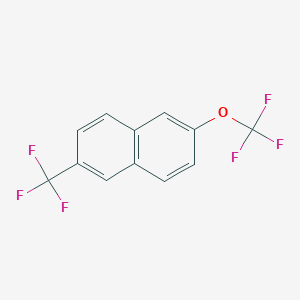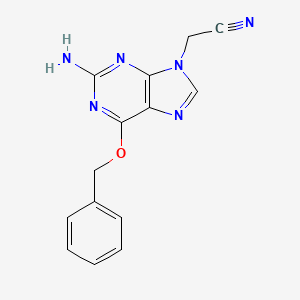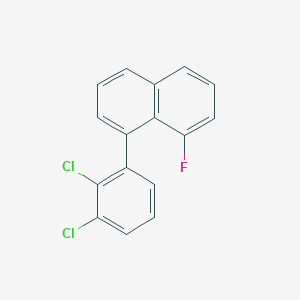![molecular formula C16H13NO4 B11840706 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione CAS No. 143704-03-4](/img/structure/B11840706.png)
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione is a chemical compound with the molecular formula C₁₆H₁₃NO₄ It is a derivative of benzoquinoline and is characterized by the presence of methoxy and methyl groups on its quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups through specific reagents and catalysts. The reaction conditions often include controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted quinoline compounds.
Scientific Research Applications
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- Benzo[g]quinoline-5,10-dione, 3,8-dimethoxy-4-methyl-
Uniqueness
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143704-03-4 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3,8-dimethoxy-4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO4/c1-8-12(21-3)7-17-14-13(8)15(18)10-5-4-9(20-2)6-11(10)16(14)19/h4-7H,1-3H3 |
InChI Key |
JWGCZYSKOQIADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)
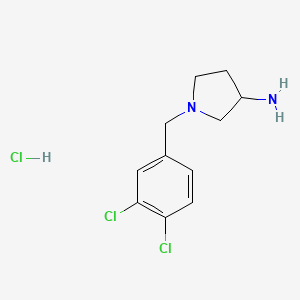
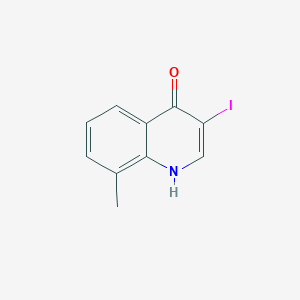
![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
